molecular formula C10H13NO2 B1410551 Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate CAS No. 1823183-69-2

Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate

Cat. No.: B1410551
CAS No.: 1823183-69-2
M. Wt: 179.22 g/mol
InChI Key: XFPCDEMIRJYFSR-UHFFFAOYSA-N
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Description

Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated isoindole core esterified with a methyl group. Its structure combines a fused cyclohexene ring with a pyrrolidine-like nitrogen-containing ring, making it a scaffold of interest in medicinal chemistry and materials science. The compound’s conformational flexibility and electronic properties are influenced by its bicyclic framework, which allows for diverse functionalization. Crystallographic studies, facilitated by tools like SHELX for refinement and WinGX for data processing , have been critical in elucidating its three-dimensional geometry and intermolecular interactions.

Properties

IUPAC Name

methyl 1,3,4,7-tetrahydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)11-6-8-4-2-3-5-9(8)7-11/h2-3H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPCDEMIRJYFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC2=C(C1)CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the Fischer indole cyclization, where a hydrazone precursor is treated with an acid such as hydrochloric acid in the presence of a solvent like acetic acid . This reaction forms the isoindole ring system, which is then esterified to yield the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvents and reagents are often recycled to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoindole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis

Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate serves as an essential building block in the synthesis of more complex molecules. It is utilized in:

  • Ligand Formation : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.
  • Synthetic Pathways : The compound is involved in various synthetic pathways including Fischer indole synthesis and other cyclization reactions that yield biologically active derivatives.

Research has indicated that this compound may possess significant biological activities:

  • Antimicrobial Properties : Studies suggest that it exhibits antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Preliminary investigations have shown that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .

Pharmaceutical Development

The compound is being explored as a pharmaceutical intermediate for the development of novel drugs. Its structure allows for modifications that can enhance efficacy and reduce side effects:

  • Drug Formulation : It can be modified to create derivatives with improved pharmacokinetic properties.
  • Targeted Therapies : Its ability to interact with biological targets positions it well for use in targeted therapies against diseases like cancer and bacterial infections .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. This includes:

  • Chemical Manufacturing : It serves as an intermediate in the synthesis of various fine chemicals used in pharmaceuticals and agrochemicals.
  • Material Science : Its unique properties are being investigated for potential applications in polymers and other advanced materials.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several strains of bacteria. The compound was tested against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. Results indicated significant inhibition zones compared to control groups.

Case Study 2: Cancer Cell Proliferation Inhibition

Research published in a peer-reviewed journal highlighted the anticancer potential of this compound. In vitro studies showed that this compound reduced the viability of cancer cell lines by inducing apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of isoindole derivatives, which are often compared to analogous bicyclic or tricyclic systems. Below is a detailed analysis of its key similarities and differences with related compounds:

Isoindoline Derivatives

Isoindoline (1,3-dihydro-2H-isoindole) lacks the additional cyclohexene ring and methyl ester group present in Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate. This structural difference reduces isoindoline’s steric bulk and alters its electronic profile. For example:

  • Electron Density Distribution : The ester group in the target compound introduces electron-withdrawing effects, stabilizing the nitrogen lone pair less effectively than in isoindoline.
  • Conformational Flexibility : The fused cyclohexene ring in the target compound restricts puckering dynamics compared to isoindoline’s simpler bicyclic system.

Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinoline (THIQ) shares a partially saturated bicyclic framework but features a benzene ring fused to a six-membered nitrogen-containing ring. Key distinctions include:

  • Aromaticity: THIQ retains partial aromaticity in its benzene ring, whereas the target compound’s cyclohexene ring is non-aromatic, leading to different reactivity in electrophilic substitution reactions.
  • Synthetic Utility : THIQ derivatives are widely used in alkaloid synthesis, while the target compound’s ester group makes it a precursor for amide or carboxylic acid derivatives.

Indole-Based Carboxylates

Indole-2-carboxylates differ in their heterocyclic core (indole vs. isoindole). Structural comparisons reveal:

  • Ring Strain : The isoindole system in the target compound exhibits greater ring strain due to the fused cyclohexene ring, as confirmed by crystallographic bond-angle analyses using ORTEP-3 .
  • Hydrogen-Bonding Capacity : The ester group in both systems participates in hydrogen bonding, but the isoindole’s nitrogen orientation allows for distinct crystal-packing motifs.

Comparative Data Table

Property This compound Isoindoline Tetrahydroisoquinoline (THIQ) Indole-2-Carboxylate
Molecular Formula C₁₀H₁₃NO₂ C₈H₉N C₉H₁₁N C₉H₇NO₂
Ring System Bicyclic (isoindole + cyclohexene) Bicyclic (isoindole) Bicyclic (benzene + piperidine) Bicyclic (indole)
Aromaticity Non-aromatic Non-aromatic Partially aromatic Aromatic (indole core)
Key Functional Group Methyl ester None Amine Carboxylate
Crystallographic Tools SHELX (refinement), WinGX (data processing) ORTEP-3 (visualization) SHELXL (high-resolution refinement) SHELXS (structure solution)

Biological Activity

Methyl 1,3,4,7-tetrahydro-2H-isoindole-2-carboxylate is a heterocyclic compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological effects, mechanisms of action, and relevant research findings.

Overview of the Compound

  • IUPAC Name : Methyl 1,3,4,7-tetrahydroisoindole-2-carboxylate
  • Molecular Formula : C10_{10}H13_{13}NO2_2
  • Molecular Weight : 179.22 g/mol
  • CAS Number : 1823183-69-2

This compound is characterized by its tetrahydroisoindole structure, which contributes to its unique chemical properties and biological activities.

This compound exhibits its biological effects primarily through interactions with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes that are crucial in pathways related to cancer cell proliferation and microbial growth. For instance, it may affect enzymes involved in metabolic processes within these cells.
  • Receptor Modulation : It has been shown to bind to certain receptors, altering their activity and leading to downstream biological effects .

Biological Activities

Research indicates that this compound possesses several notable biological activities:

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • Case Study : In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Research Findings : In studies assessing its antibacterial efficacy against Gram-positive and Gram-negative bacteria, this compound showed significant inhibitory effects. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological Activity
Indole-3-acetic acidIndolePlant hormone with growth-regulating properties
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylateMethyl IndoleExhibits antiviral activity

This compound is unique due to its tetrahydroisoindole ring system which imparts distinct biological properties compared to other indole derivatives.

Research Applications

The compound is not only of interest in academic research but also has potential applications in:

  • Medicinal Chemistry : As a pharmaceutical intermediate for drug development targeting cancer and infectious diseases.
  • Chemical Synthesis : Utilized as a building block in the synthesis of more complex molecules.
  • Biological Studies : Investigated for its role in various biochemical pathways and mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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